
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H19ClN2O3 and its molecular weight is 430.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
Quinazolinone analogues, including those with benzyl substituents, have been synthesized and evaluated for their antitumor activity. For example, certain derivatives demonstrated significant broad-spectrum antitumor activity, showing higher potency compared to positive controls like 5-FU. These compounds exhibited selective activities towards specific cancer cell lines, including CNS, renal, breast cancer, and leukemia cell lines. Molecular docking studies suggest these compounds inhibit the growth of melanoma cell lines through inhibition of specific kinases, indicating their potential as targeted cancer therapies (Al-Suwaidan et al., 2016).
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides have been designed and synthesized, demonstrating significant analgesic and anti-inflammatory activities. Among the synthesized compounds, certain derivatives were found to be more potent than reference standards like diclofenac sodium, showcasing their potential as new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).
Antiviral and Antiapoptotic Effects
Anilidoquinoline derivatives have shown promising results in treating viral infections like Japanese encephalitis. These compounds exhibited significant antiviral and antiapoptotic effects in vitro, leading to decreased viral load and increased survival rates in infected animal models (Ghosh et al., 2008).
Antimalarial Activity
Studies on quinoline derivatives, including their synthesis and quantitative structure-activity relationships, have revealed their potential in combating malaria. Certain derivatives showed high activity against resistant strains of Plasmodium berghei in mice, indicating their utility in developing new antimalarial drugs (Werbel et al., 1986).
PET Imaging Applications
Fluorinated PET ligands based on quinoline derivatives have been evaluated for their potential in imaging translocator proteins (TSPO) in neurological conditions. These studies have provided insights into the distribution and uptake patterns of these ligands, contributing to the development of diagnostic tools for brain disorders (Yui et al., 2010).
Properties
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O3/c1-16-11-12-18(13-21(16)26)27-23(29)15-28-14-20(24(30)17-7-3-2-4-8-17)25(31)19-9-5-6-10-22(19)28/h2-14H,15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNMWXOLYSUIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
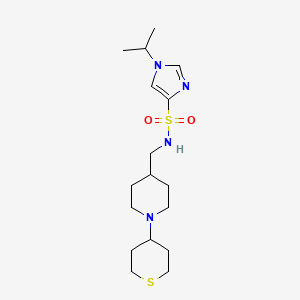
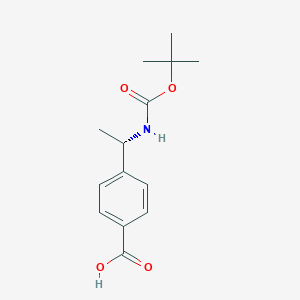
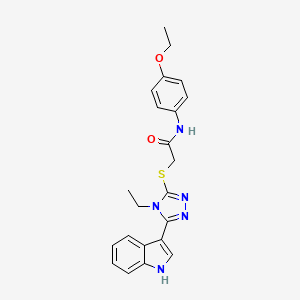
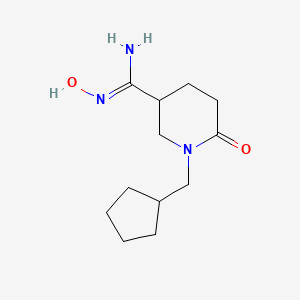
![2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2677891.png)
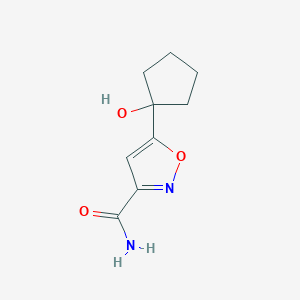
![2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2677893.png)
![1-(3-Chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2677894.png)
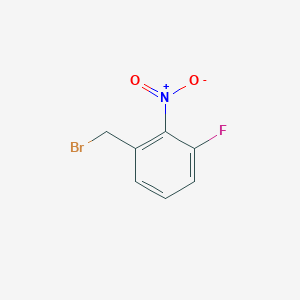
![1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2677897.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2677898.png)
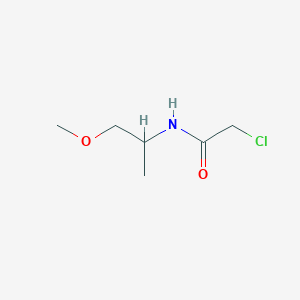
![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2677906.png)
![Methyl 3-amino-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2677908.png)
